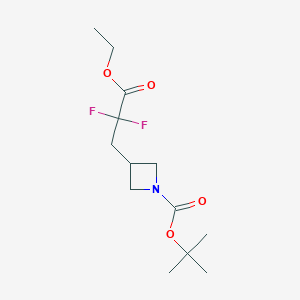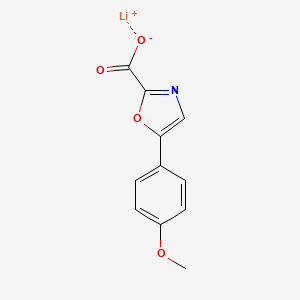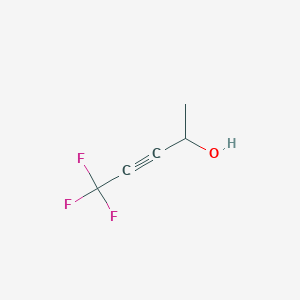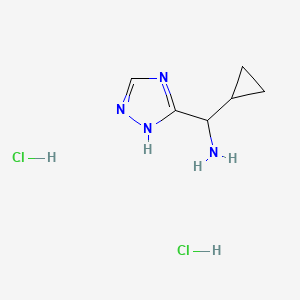![molecular formula C11H12O3S B15297319 4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol](/img/structure/B15297319.png)
4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol is a compound characterized by the presence of a bicyclo[1.1.1]pentane moiety attached to a sulfonyl group and a phenol group. This unique structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the sulfonylation of bicyclo[1.1.1]pentane using sulfonyl chlorides under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to generate bicyclo[1.1.1]pentane derivatives on demand. These processes allow for the efficient and scalable production of the compound, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol involves its interaction with molecular targets through its phenol and sulfonyl groups. The phenol group can participate in hydrogen bonding and π-π interactions, while the sulfonyl group can engage in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups.
Phenol derivatives: Compounds with phenol groups but different substituents.
Propriétés
Formule moléculaire |
C11H12O3S |
|---|---|
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
4-(1-bicyclo[1.1.1]pentanylsulfonyl)phenol |
InChI |
InChI=1S/C11H12O3S/c12-9-1-3-10(4-2-9)15(13,14)11-5-8(6-11)7-11/h1-4,8,12H,5-7H2 |
Clé InChI |
QSJAPWPKRLTZGT-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(C2)S(=O)(=O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15297240.png)


![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)


![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
![3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B15297313.png)
![N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B15297318.png)

![rac-(3aR,4R,6aS)-2-(2-hydroxyhex-5-en-1-yl)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B15297326.png)
![tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate](/img/structure/B15297331.png)
